

In-Depth Technical Guide: The Mechanism of Action of CAY10512

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Compound of Interest

Compound Name: CAY10512

Cat. No.: B15619777

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Abstract

CAY10512 is a potent, cell-permeable inhibitor of the nuclear factor-kappa B (NF- κ B) signaling pathway. As a substituted trans-stilbene analog of resveratrol, **CAY10512** demonstrates significantly greater potency in its anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the mechanism of action of **CAY10512**, including its primary molecular target, downstream effects on inflammatory mediators, and detailed experimental protocols for its characterization. Quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Core Mechanism of Action: Inhibition of NF- κ B Activation

The primary mechanism of action of **CAY10512** is the potent inhibition of the NF- κ B signaling pathway. NF- κ B is a master regulator of genes involved in inflammation, immunity, cell proliferation, and survival. In unstimulated cells, NF- κ B dimers are held inactive in the cytoplasm by inhibitor of κ B (I κ B) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF- α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of I κ B α . This releases NF- κ B, allowing it to translocate to the nucleus and activate the transcription of target genes.

CAY10512 exerts its inhibitory effect by preventing the activation of NF- κ B. While the precise upstream target of **CAY10512** in this pathway is not definitively established in the public domain, its action effectively blocks the nuclear translocation of NF- κ B and the subsequent expression of pro-inflammatory genes.

Quantitative Data: Inhibitory Potency

The inhibitory activity of **CAY10512** on NF- κ B activation has been quantified, demonstrating its superiority over its parent compound, resveratrol.

Parameter	CAY10512	Resveratrol	Reference
IC ₅₀ for inhibition of TNF- α -induced NF- κ B activation	0.15 μ M	20 μ M	[1][2]

Downstream Effects of CAY10512

By inhibiting NF- κ B, **CAY10512** modulates the expression of a wide range of downstream targets, leading to its anti-inflammatory effects.

Suppression of Pro-inflammatory Cytokine Release

A key consequence of NF- κ B inhibition by **CAY10512** is the significant reduction in the production and release of pro-inflammatory cytokines.

Table 2: Effect of **CAY10512** on Cytokine Release

Cytokine	Effect
Tumor Necrosis Factor-alpha (TNF- α)	Significantly reduced
Monocyte Chemoattractant Protein-1 (MCP-1)	Significantly reduced
Interleukin-8 (IL-8)	Significantly reduced
Interleukin-6 (IL-6)	Significantly reduced

Modulation of NF- κ B-Sensitive microRNAs

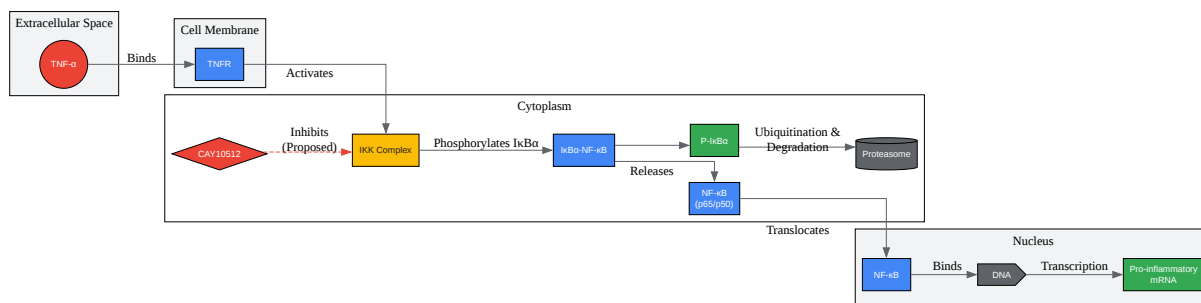
CAY10512 has been shown to suppress the upregulation of specific pro-inflammatory microRNAs (miRNAs) that are sensitive to NF- κ B signaling.

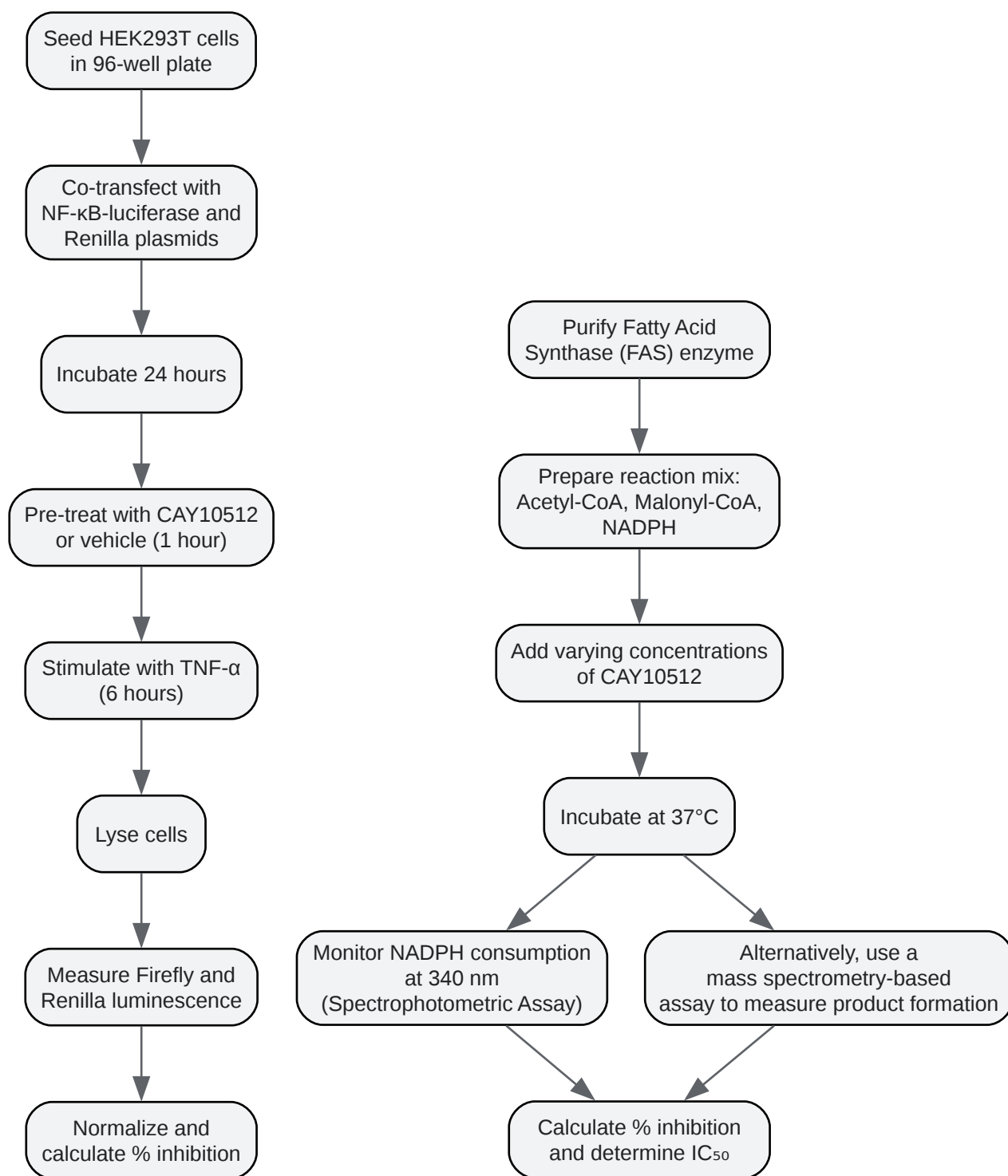
Table 3: Effect of **CAY10512** on Pro-inflammatory microRNAs

microRNA	Effect
miRNA-9	Upregulation suppressed
miRNA-125b	Upregulation suppressed
miRNA-146a	Upregulation suppressed
miRNA-155	Upregulation suppressed

Signaling Pathway Visualization

The following diagram illustrates the canonical NF- κ B signaling pathway and the proposed point of intervention for **CAY10512**.





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